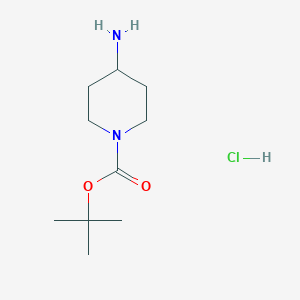

tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOQZAJAQQKCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373197 | |

| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189819-75-8 | |

| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride (CAS 189819-75-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride, a key chemical intermediate. It covers its chemical and physical properties, applications in research and development, representative experimental protocols, and essential safety and handling information.

Core Properties and Identification

This compound is a mono-Boc-protected diamine derivative widely used as a versatile building block in organic synthesis. Its structure, featuring a piperidine ring with a free primary amine at the 4-position and a nitrogen atom protected by the tert-butoxycarbonyl (Boc) group, makes it an invaluable intermediate in the construction of complex molecules, particularly within the pharmaceutical industry.[1][2][3] The hydrochloride salt form enhances its stability and ease of handling in laboratory settings.[1]

Physical and Chemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 189819-75-8 | [2][4] |

| Molecular Formula | C₁₀H₂₀N₂O₂ · HCl | [4] |

| Molecular Weight | 236.74 g/mol | [4][5] |

| Appearance | Powder | |

| Purity | Typically ≥97-98% | [2] |

| Boiling Point | 277.3°C at 760 mmHg (for free base) | [6] |

| InChI Key | KLOQZAJAQQKCNC-UHFFFAOYSA-N | [5] |

| SMILES | Cl[H].CC(C)(C)OC(=O)N1CCC(N)CC1 |

Computed Molecular Descriptors

These values are computationally derived and provide insight into the molecule's behavior in biological and chemical systems.

| Descriptor | Value | Source(s) |

| Topological Polar Surface Area | 55.6 Ų | [5][7] |

| Hydrogen Bond Donor Count | 3 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [7][8] |

| Rotatable Bond Count | 2 | [7] |

| Complexity | 203 | [5][7] |

Applications in Research and Drug Development

The unique bifunctional nature of this molecule, with one protected and one reactive amine, allows for selective chemical transformations, making it a staple in medicinal chemistry.[2] Its versatile structure can be incorporated into a wide variety of molecular scaffolds to develop novel therapeutic agents.[3]

Key application areas include:

-

Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[1][2]

-

Peptide Chemistry: The Boc-protected amine allows for its use in peptide synthesis, enabling selective reactions and improving the efficiency of forming complex peptides.[1][2]

-

HIV Research: The piperidine moiety is a key component in the synthesis of CCR5 antagonists, which have shown potent anti-HIV-1 activity.[9]

-

Cannabinoid Receptor Ligands: It is used in the synthesis of diphenyl purine derivatives that act as peripherally selective cannabinoid receptor 1 (CB1) antagonists.[9]

-

Agrochemicals and Materials Science: Beyond drug discovery, it serves as an intermediate in the production of agrochemicals and in the development of advanced polymers, such as those used in drug delivery systems.[1][2]

Experimental Protocols & Workflows

While specific reaction conditions are substrate-dependent, the following sections outline representative protocols for the synthesis of the parent compound and its subsequent use in a common synthetic transformation.

Representative Synthesis Pathway

A common method for synthesizing the free base, 1-Boc-4-aminopiperidine, involves a two-step process starting from 4-piperidinecarboxamide. The final hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

A patent describes a method involving the Boc-protection of 4-piperidinecarboxamide followed by a Hofmann rearrangement to yield the desired amine.[10]

Methodology:

-

Boc Protection: 4-piperidinecarboxamide is dissolved in an aqueous solution with triethylamine.[10] Di-tert-butyl dicarbonate is added dropwise at room temperature (20-25°C), and the reaction is stirred for 8-10 hours.[10] After reaction completion, the pH is adjusted, and the product, 1-Boc-4-piperidinecarboxamide, is isolated via extraction and crystallization.[10]

-

Hofmann Rearrangement: The intermediate amide is added to a cold solution of bromine in aqueous sodium hydroxide.[10] The mixture is then heated to reflux for 3-5 hours.[10] After cooling and pH adjustment, the final product (free base) is extracted and can be purified by crystallization.[10]

-

Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride. The resulting precipitate is collected by filtration and dried.

General Workflow for Amide Coupling

A primary application of this building block is in amide bond formation, where the free amine at the C4 position acts as a nucleophile. The following workflow illustrates a typical amide coupling reaction.

Methodology:

-

Preparation: The hydrochloride salt is typically converted to the free base in situ or prior to the reaction by treatment with a suitable base (e.g., triethylamine, DIPEA) and removal of the resulting ammonium salt.

-

Activation: A carboxylic acid is dissolved in an anhydrous aprotic solvent (e.g., DMF, DCM), followed by the addition of a peptide coupling agent (e.g., HATU, HBTU, EDC/HOBt) to form an activated intermediate.

-

Coupling: The free amine (tert-Butyl 4-aminopiperidine-1-carboxylate) and a non-nucleophilic base (e.g., DIPEA) are added to the activated carboxylic acid solution.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography, to yield the desired amide.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. The following information is derived from safety data sheets (SDS).

Hazard Identification:

-

Acute Oral Toxicity: Category 4.[11]

-

Skin Corrosion/Irritation: Category 1B.[11]

-

Serious Eye Damage/Irritation: Category 1.[11]

Handling and Personal Protective Equipment (PPE):

-

Use only under a chemical fume hood to avoid inhalation.[11]

-

Wear appropriate protective gear, including chemical safety goggles conforming to EN166, chemical-resistant gloves (inspected prior to use), and a lab coat.[11][12]

-

Avoid formation and inhalation of dust.[11][13] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

-

Wash hands thoroughly after handling and before breaks.[11]

Storage and Stability:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]

-

The compound is stable under normal storage conditions.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11][12]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | C10H21ClN2O2 | CID 2756033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. | CAS: | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. echemi.com [echemi.com]

- 8. 4-(tert-Butoxycarbonylamino)piperidine hydrochloride | C10H21ClN2O2 | CID 2756028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]

- 10. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. peptide.com [peptide.com]

- 13. zycz.cato-chem.com [zycz.cato-chem.com]

In-Depth Technical Guide to 1-Boc-4-aminopiperidine HCl: Physical Constants and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical constants of 1-Boc-4-aminopiperidine hydrochloride (HCl), a key building block in modern pharmaceutical research and development. This document includes a compilation of its physical properties, detailed experimental protocols for their determination, and a representative synthetic workflow illustrating its application in the synthesis of advanced therapeutic agents.

Core Physical Constants

1-Boc-4-aminopiperidine HCl is a white to off-white solid widely utilized as a versatile intermediate in the synthesis of a variety of bioactive molecules, including analgesics and anti-inflammatory drugs.[1] Its stability and bifunctional nature, possessing both a protected amine and a free amine, make it an invaluable tool in medicinal chemistry.

Summary of Physical Data

The following table summarizes the key physical constants for 1-Boc-4-aminopiperidine HCl. It is important to note that some values are reported for the corresponding free base, 1-Boc-4-aminopiperidine, and are indicated as such.

| Physical Constant | Value | Source |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [1][2] |

| Molecular Weight | 236.74 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1][3] |

| Purity | ≥97% to ≥99% (HPLC) | [2][3] |

| Melting Point | 51 °C (for free base) | [4] |

| Flash Point | 121.5 °C | [5] |

| Solubility | Sparingly soluble in water; Soluble in Methanol | [6][7] |

| Storage Conditions | 0-8 °C, Store at -15°C, Keep in dark place, Sealed in dry, Room Temperature | [1][5][7] |

Experimental Protocols

Precise determination of physical constants is critical for the consistent application of chemical compounds in research and manufacturing. Below are detailed methodologies for key experiments.

Melting Point Determination

Objective: To determine the melting point range of 1-Boc-4-aminopiperidine HCl using a standard capillary melting point apparatus.

Materials:

-

1-Boc-4-aminopiperidine HCl sample

-

Capillary tubes (closed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Mortar and pestle

Procedure:

-

Ensure the 1-Boc-4-aminopiperidine HCl sample is completely dry and free of solvent. If necessary, dry the sample under vacuum.

-

Grind a small amount of the crystalline sample into a fine powder using a clean, dry mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Set the heating rate to a slow, controlled rate of 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the previously observed approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

The recorded range is the melting point of the sample.

Solubility Assessment

Objective: To qualitatively and semi-quantitatively assess the solubility of 1-Boc-4-aminopiperidine HCl in various solvents.

Materials:

-

1-Boc-4-aminopiperidine HCl

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane)

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

To a series of labeled vials, add approximately 10 mg of 1-Boc-4-aminopiperidine HCl.

-

To each vial, add 1 mL of a different solvent.

-

Vortex each vial for 30 seconds.

-

Visually inspect for dissolution. Classify as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (for solvents showing good solubility):

-

Weigh a precise amount of 1-Boc-4-aminopiperidine HCl (e.g., 100 mg) into a vial.

-

Add a measured volume of the chosen solvent (e.g., 1 mL) in small increments, vortexing after each addition.

-

Continue adding solvent until the solid is completely dissolved.

-

Record the total volume of solvent required to dissolve the sample.

-

Calculate the approximate solubility in mg/mL or g/L.

-

Synthetic Workflow: Synthesis of a CCR5 Antagonist Precursor

1-Boc-4-aminopiperidine and its derivatives are crucial intermediates in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used in the treatment of HIV-1.[8][9][10] The following workflow illustrates a generalized synthetic route.

Caption: A simplified workflow for the synthesis of a CCR5 antagonist precursor.

This workflow demonstrates a common synthetic transformation where the primary amine of 1-Boc-4-aminopiperidine is acylated with a carboxylic acid to form an amide bond, a key linkage in many pharmaceutical compounds. The Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions and can be removed in a subsequent step if required for further derivatization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Boc-4-amino-piperidine, HCl | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Amino-1-Boc-piperidine | 87120-72-7 [chemicalbook.com]

- 8. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide synthesizes qualitative information and established chemical principles to offer valuable insights for laboratory applications. Furthermore, a detailed, standardized experimental protocol for determining solubility is presented, alongside a logical workflow for solvent selection and evaluation.

Understanding the Solubility Profile

This compound is a salt, which significantly influences its solubility characteristics compared to its free base form (tert-butyl 4-aminopiperidine-1-carboxylate). The presence of the hydrochloride salt generally increases polarity and the potential for hydrogen bonding, leading to higher solubility in polar solvents and lower solubility in nonpolar solvents.

The free base form is reported to be soluble in a range of organic solvents, including methanol, ethanol, acetone, dichloromethane, and chloroform.[1][2] This suggests that the parent molecule possesses a degree of lipophilicity. However, the conversion to the hydrochloride salt introduces ionic character, which typically enhances solubility in polar protic and aprotic solvents while decreasing it in nonpolar environments.

Qualitative Solubility Data Summary

The following table summarizes the available qualitative solubility information for tert-butyl 4-aminopiperidine-1-carboxylate and its hydrochloride salt.

| Compound | Solvent | Solubility |

| tert-Butyl 4-aminopiperidine-1-carboxylate (Free Base) | Methanol | Soluble |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Dichloromethane | Soluble[1] | |

| Chloroform | Soluble[1][2] | |

| tert-Butyl 4-aminopiperidine-1-carboxylate HCl (Salt) | Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Protocol: Determination of Solubility

In the absence of extensive published quantitative data, the following gravimetric method provides a robust and reliable protocol for determining the solubility of this compound in a solvent of interest.

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed glass drying dishes

-

Vacuum oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The concentration of the dissolved solid should become constant.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and dispense a precise volume of the clear, filtered solution into a pre-weighed glass drying dish. Record the exact volume.

-

-

Solvent Evaporation and Mass Determination:

-

Place the drying dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 40-50 °C).

-

Once the solvent is completely evaporated and a constant weight is achieved, remove the dish and allow it to cool to room temperature in a desiccator.

-

Weigh the dish containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight of the dish with the dry solute.

-

Express the solubility in the desired units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the filtered solution collected.

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in assessing the solubility of this compound.

Caption: A flowchart of the gravimetric method for determining solubility.

References

Spectroscopic Characterization of 4-Amino-1-Boc-piperidine Hydrochloride: A Technical Guide

Introduction

4-Amino-1-Boc-piperidine hydrochloride, also known as tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride, is a versatile building block in organic synthesis. Its structural elucidation and purity assessment are critical for its application in the development of novel therapeutics. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous characterization of this compound.

Spectral Data

The following tables summarize the key spectral data for 4-Amino-1-Boc-piperidine (free base). It is important to note that for the hydrochloride salt, shifts in the NMR spectra, particularly for the protons and carbons near the amino group, are expected due to protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data of 4-Amino-1-Boc-piperidine (Free Base)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.90 | br s | 2H | -CH₂-N(Boc)-CH₂ - |

| ~2.80 | t | 2H | -CH₂ -N(Boc)-CH₂- |

| ~2.65 | m | 1H | -CH(NH₂) |

| ~1.80 | d | 2H | Piperidine CH (axial) |

| ~1.45 | s | 9H | -C(CH₃ )₃ |

| ~1.25 | qd | 2H | Piperidine CH (equatorial) |

| ~1.20 | br s | 2H | -NH₂ |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The broad singlets for the amine protons are concentration-dependent and may exchange with D₂O.

¹³C NMR (Carbon NMR) Spectral Data of 4-Amino-1-Boc-piperidine (Free Base)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C =O (Boc) |

| ~79.5 | -C (CH₃)₃ |

| ~50.0 | -C H(NH₂) |

| ~45.0 | -C H₂-N(Boc)-C H₂- |

| ~35.0 | Piperidine C H₂ |

| ~28.5 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands of 4-Amino-1-Boc-piperidine (Free Base)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360-3280 | Medium, Broad | N-H stretch (amine) |

| 2975-2850 | Strong | C-H stretch (aliphatic) |

| 1690 | Strong | C=O stretch (urethane) |

| 1580 | Medium | N-H bend (amine) |

| 1420 | Medium | C-H bend |

| 1245 | Strong | C-N stretch |

| 1170 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass Spectral Data of 4-Amino-1-Boc-piperidine (Free Base)

The mass spectrum is typically acquired using Electrospray Ionization (ESI) in positive ion mode.

| m/z | Interpretation |

| 201.16 | [M+H]⁺ (Calculated for C₁₀H₂₁N₂O₂⁺: 201.1603) |

| 145.10 | [M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺ |

| 101.10 | [M+H - Boc]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of 4-Amino-1-Boc-piperidine hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid 4-Amino-1-Boc-piperidine hydrochloride sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of 4-Amino-1-Boc-piperidine hydrochloride in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

Instrument Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument to ensure efficient desolvation.

-

Mass Range: Scan from m/z 50 to 500.

Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 4-Amino-1-Boc-piperidine hydrochloride.

Caption: Workflow for Spectroscopic Analysis.

Navigating the Spectral Landscape: A Technical Guide to ¹H NMR Analysis of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the ¹H NMR analysis and interpretation of tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride. This key intermediate in pharmaceutical synthesis presents a unique spectral signature that, when properly understood, can confirm structural integrity and purity. This guide will detail the expected ¹H NMR spectral data, provide a comprehensive experimental protocol, and offer a clear interpretation of the spectrum.

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimentally derived public spectral data for this compound, the following data is a well-reasoned prediction based on the analysis of its constituent chemical moieties and the known effects of protonation on amine-containing compounds. The predicted spectrum is discussed for two common deuterated solvents, Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆), as the choice of solvent will influence the chemical shifts and the observation of exchangeable protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) in D₂O | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Integration |

| H-1 (tert-butyl) | ~1.45 | ~1.40 | singlet (s) | 9H |

| H-2', H-6' (axial) | ~1.80 | ~1.75 | multiplet (m) | 2H |

| H-3', H-5' (axial) | ~2.10 | ~2.05 | multiplet (m) | 2H |

| H-4' (methine) | ~3.20 | ~3.15 | multiplet (m) | 1H |

| H-2', H-6' (equatorial) | ~3.90 | ~3.85 | multiplet (m) | 2H |

| H-3', H-5' (equatorial) | ~3.05 | ~3.00 | multiplet (m) | 2H |

| -NH₃⁺ | Not typically observed | ~8.5 (broad) | broad singlet (br s) | 3H |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound can be readily interpreted by assigning the observed signals to the distinct protons in the molecule.

-

The tert-Butyl Group (H-1): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.40-1.45 ppm. This signal is a characteristic feature of the Boc-protecting group.

-

The Piperidine Ring Protons (H-2', H-3', H-4', H-5', H-6'): The piperidine ring exists in a chair conformation, leading to distinct signals for the axial and equatorial protons.

-

The protons on the carbons adjacent to the nitrogen of the carbamate (H-2' and H-6') are expected to be deshielded and appear further downfield.

-

The proton at the 4-position (H-4'), adjacent to the protonated amino group, will also be significantly deshielded.

-

The protons at the 3- and 5-positions will have chemical shifts intermediate to those at the 2,6- and 4-positions.

-

Due to protonation of the 4-amino group, the neighboring protons on the piperidine ring (H-4', H-3', and H-5') will experience a downfield shift compared to the non-protonated form.

-

-

The Ammonium Protons (-NH₃⁺): In aprotic solvents like DMSO-d₆, the three protons of the ammonium group are expected to appear as a broad singlet at a downfield chemical shift (around 8.5 ppm). The broadness of this signal is due to quadrupolar relaxation and chemical exchange. In a protic solvent like D₂O, these protons will rapidly exchange with the deuterium of the solvent and will therefore not be observed in the spectrum.

Experimental Protocol

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

-

This compound

-

Deuterated solvent (DMSO-d₆ or D₂O)

-

NMR tube (5 mm)

-

Vortex mixer

-

Pipettes

-

NMR spectrometer (300 MHz or higher recommended)

3.2. Sample Preparation

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ or D₂O) to the NMR tube.

-

Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle warming may be required to aid dissolution, particularly in DMSO-d₆.

-

If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

3.3. NMR Spectrometer Parameters

The following are general parameters for a 400 MHz spectrometer. These may need to be optimized for the specific instrument being used.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

Temperature: 298 K.

Visualization of Molecular Structure and Proton Environments

The following diagrams, generated using Graphviz, illustrate the logical relationships within the molecule and the workflow for its analysis.

Caption: Molecular structure of this compound.

Navigating the Spectral Landscape: A Technical Guide to the ¹³C NMR Chemical Shifts of tert-Butyl 4-aminopiperidine-1-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride. Given the absence of publicly available experimental spectral data for this specific salt, this guide leverages high-quality predicted ¹³C NMR data, offering a robust resource for the identification, characterization, and quality control of this critical pharmaceutical intermediate.

Introduction

This compound is a key building block in the synthesis of a wide array of pharmaceutical compounds. Its structural integrity and purity are paramount for the successful development of novel therapeutics. ¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules. This guide presents a detailed analysis of the predicted ¹³C NMR chemical shifts, discusses the influence of the hydrochloride salt formation on the piperidine ring, and provides a standardized experimental protocol for acquiring ¹³C NMR spectra.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound in Deuterated Dimethyl Sulfoxide (DMSO-d₆) are summarized in Table 1. The data has been generated using advanced computational algorithms to provide reliable estimations for spectral interpretation.

Table 1: Predicted ¹³C NMR Chemical Shifts of this compound in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 153.8 |

| C2/C6 | 42.5 |

| C3/C5 | 27.9 |

| C4 | 46.1 |

| C7 (C(CH₃)₃) | 78.9 |

| C8 (C(C H₃)₃) | 28.1 |

Note: These are predicted values and may vary slightly from experimental results.

Structural Assignment and the Influence of Protonation

The formation of the hydrochloride salt at the 4-amino group significantly influences the electron density and, consequently, the ¹³C NMR chemical shifts of the piperidine ring carbons. The protonation of the nitrogen atom leads to a deshielding effect on the adjacent carbons.

Below is a diagram illustrating the structure of this compound with the carbon atoms numbered for reference in the data table.

Caption: Chemical structure of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

For researchers aiming to acquire experimental data, the following protocol outlines a standard procedure for ¹³C NMR spectroscopy of small organic molecules.

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical and can influence chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a spectrometer with a proton frequency of 300 MHz or higher.

-

Tune and match the probe for ¹³C.

-

Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

-

A standard proton-decoupled ¹³C NMR experiment should be performed.

-

Key acquisition parameters to consider:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure quantitative analysis, if required.

-

Number of Scans: Dependent on the sample concentration, typically ranging from 128 to 1024 scans.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent residual peak as a reference (e.g., DMSO-d₆ at 39.52 ppm).

-

Integrate the peaks if quantitative information is desired.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the ¹³C NMR spectrum of this compound.

Caption: Workflow for ¹³C NMR spectral analysis.

Conclusion

This technical guide provides a foundational understanding of the ¹³C NMR chemical shifts of this compound. While based on predicted data, the information herein serves as a valuable tool for scientists in the pharmaceutical industry for structural verification and quality assessment. The provided experimental protocol offers a standardized approach to obtaining high-quality experimental data, which will be crucial for further refining our understanding of this important molecule.

High-Resolution Mass Spectrometry of tert-Butyl 4-aminopiperidine-1-carboxylate HCl: A Technical Guide

Introduction

Tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride is a crucial chemical building block in modern drug discovery.[1] Its versatile structure is incorporated into diverse molecular scaffolds, making it a valuable intermediate for synthesizing a wide array of therapeutic agents.[1] High-resolution mass spectrometry (HRMS) is an indispensable analytical tool in pharmaceutical development, providing precise mass measurements for molecular formula determination, structural elucidation, and impurity profiling.[2] This technical guide offers an in-depth overview of the HRMS analysis of tert-butyl 4-aminopiperidine-1-carboxylate, intended for researchers, scientists, and drug development professionals.

Molecular and Spectral Properties

High-resolution mass spectrometry enables the determination of a compound's elemental and isotopic composition through highly accurate mass measurements.[2][3] When analyzing tert-butyl 4-aminopiperidine-1-carboxylate HCl by electrospray ionization (ESI), the molecule is typically observed in its protonated form, [M+H]⁺, derived from the free base (C₁₀H₂₀N₂O₂). The theoretical monoisotopic mass of the protonated molecule and its common adducts are fundamental for accurate data interpretation.

Table 1: Theoretical Mass Data for tert-Butyl 4-aminopiperidine-1-carboxylate

| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| Neutral Free Base | C₁₀H₂₀N₂O₂ | 200.1525 |

| Protonated Ion [M+H]⁺ | [C₁₀H₂₁N₂O₂]⁺ | 201.1598 |

| Sodium Adduct [M+Na]⁺ | [C₁₀H₂₀N₂O₂Na]⁺ | 223.1417 |

| Key Fragment 1 | [C₅H₁₁N₂O₂]⁺ | 145.0815 |

| Key Fragment 2 | [C₅H₁₃N₂]⁺ | 101.1073 |

Proposed Fragmentation Pathway

Understanding the fragmentation pattern is critical for structural confirmation. In collision-induced dissociation (CID), the protonated tert-butyl 4-aminopiperidine-1-carboxylate ion is expected to undergo characteristic fragmentation, primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group.

The primary fragmentation route involves the loss of a neutral isobutylene molecule (56.0626 Da), a hallmark of Boc-protected amines, leading to a carbamic acid intermediate. This intermediate can subsequently lose carbon dioxide (43.9898 Da) to yield the protonated 4-aminopiperidine fragment. An alternative pathway is the direct cleavage of the C-O bond, resulting in the loss of the entire Boc group as a neutral species (100.0524 Da).

Caption: Predicted fragmentation pathway of protonated tert-butyl 4-aminopiperidine-1-carboxylate.

Experimental Protocol: HR-LC-MS/MS Analysis

This section details a general protocol for the analysis of tert-butyl 4-aminopiperidine-1-carboxylate HCl using High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS).

1. Sample Preparation

-

Prepare a stock solution of tert-butyl 4-aminopiperidine-1-carboxylate HCl at 1 mg/mL in methanol.

-

Dilute the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2-5 µL.

3. High-Resolution Mass Spectrometry

-

Mass Spectrometer: An Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[4]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Full Scan (MS1) Parameters:

-

Mass Range: m/z 50-500.

-

Resolution: 60,000 - 120,000 (FWHM) at m/z 200.[4]

-

AGC Target: 1e6.

-

Maximum Injection Time: 50 ms.

-

-

Data-Dependent MS/MS (dd-MS2) Parameters:

-

Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

-

Isolation Window: m/z 1.5.

-

Collision Energy: Stepped normalized collision energy (NCE) of 15, 30, 45.

-

Resolution: 15,000 - 30,000 (FWHM).

-

AGC Target: 5e4.

-

Maximum Injection Time: 100 ms.

-

Experimental Workflow

The overall process from sample handling to data analysis follows a structured workflow to ensure data quality and reproducibility.

Caption: General workflow for the HR-LC-MS analysis of small molecules.

Data Analysis and Interpretation

The acquired high-resolution data allows for confident identification of the target compound. The primary steps in data interpretation are:

-

Extracted Ion Chromatogram (EIC): Generate an EIC for the theoretical m/z of the protonated molecule (201.1598) with a narrow mass tolerance window (e.g., ±5 ppm).[5] This provides high selectivity against matrix interferences.

-

Mass Accuracy: Confirm that the measured mass of the peak in the full scan spectrum is within 5 ppm of the theoretical mass.

-

Isotopic Pattern Matching: The high resolution should allow for the comparison of the observed isotopic distribution with the theoretical pattern for the formula C₁₀H₂₁N₂O₂⁺, further confirming the elemental composition.

-

Fragmentation Spectrum: Analyze the dd-MS2 spectrum to confirm the presence of the expected fragment ions (e.g., m/z 145.0815 and 101.1073). The fragmentation data provides structural confirmation and can be matched against spectral libraries or predicted patterns.[3][6]

High-resolution mass spectrometry is a powerful technique for the definitive characterization of key pharmaceutical intermediates like tert-butyl 4-aminopiperidine-1-carboxylate HCl. By leveraging accurate mass measurements and detailed fragmentation analysis, researchers can unambiguously confirm the structure and purity of the compound. The methodologies and data presented in this guide provide a robust framework for the successful application of HRMS in a drug discovery and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. High-Resolution Mass Spectral Libraries for Drug and Toxin Analysis | CTTL | CDC [cdc.gov]

An In-depth Technical Guide to tert-Butyl 4-aminopiperidine-1-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride, a key building block in modern medicinal chemistry. While a definitive single-crystal X-ray structure is not publicly available, this document consolidates available data on its chemical and physical properties, spectroscopic characteristics, and common synthetic methodologies. The pivotal role of this compound as a versatile intermediate in the synthesis of a wide array of therapeutic agents is also discussed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a piperidine derivative widely utilized as a crucial intermediate in the synthesis of pharmaceutical compounds.[1] Its structure incorporates a piperidine ring, a versatile scaffold in drug design, protected by a tert-butoxycarbonyl (Boc) group, which allows for selective chemical transformations. The presence of a primary amine and its hydrochloride salt form enhances its utility in various synthetic pathways. This compound is a key precursor in the development of molecules targeting a range of conditions, including neurological disorders.[2]

Physicochemical Properties

While a definitive crystal structure is not publicly available, a significant amount of data regarding the physicochemical properties of tert-butyl 4-aminopiperidine-1-carboxylate and its hydrochloride salt has been compiled.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [3] |

| Molecular Weight | 236.74 g/mol | [3] |

| CAS Number | 189819-75-8 | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 50°C (for the free base) | [4] |

| Boiling Point | 80°C at 0.037 mmHg (for the free base) | [4] |

| Solubility | Insoluble in water (for the free base) | [4] |

Spectroscopic Data

Spectroscopic data provides valuable insights into the molecular structure of tert-butyl 4-aminopiperidine-1-carboxylate.

| Spectroscopy Type | Data Highlights |

| ¹H NMR | Predicted spectra are available, which can aid in the structural confirmation of the synthesized compound. |

| Infrared (IR) | FTIR spectra are available, showing characteristic peaks for the functional groups present in the molecule.[5] |

| Mass Spectrometry | GC-MS data is available, confirming the molecular weight of the compound.[5] |

Synthesis and Experimental Protocols

Several synthetic routes to tert-butyl 4-aminopiperidine-1-carboxylate and its hydrochloride salt have been reported. A common method involves the protection of 4-aminopiperidine followed by salt formation.

Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate

A widely employed method for the synthesis of the free base, 1-Boc-4-aminopiperidine, is through the reaction of 4-piperidinecarboxamide with di-tert-butyl dicarbonate.[6]

Step 1: Synthesis of 1-Boc-4-piperidyl urea

-

In a 1L three-necked flask, 48-50g of 4-piperidyl urea, 98-100mL of distilled water, and 48-50g of triethylamine are combined and stirred.[6]

-

At a temperature of 20-25°C, 78-80g of di-tert-butyl dicarbonate is added dropwise.[6]

-

The mixture is stirred at room temperature for 8-10 hours.[6]

-

Upon completion, the pH is adjusted to 6-7 using 20% hydrochloric acid.[6]

-

The product is extracted with dichloromethane, and the organic phase is dried and concentrated.[6]

-

Acetone (100-150g) is added to the concentrated residue, and the mixture is left to crystallize for 10-12 hours at 0-2°C.[6]

-

The resulting white crystalline powder of 1-Boc-4-piperidyl urea is collected by filtration.[6]

Step 2: Synthesis of 1-Boc-4-aminopiperidine

-

In a 1L three-necked flask, 198-200ml of 40%-60% sodium hydroxide solution is placed.[6]

-

Below 25°C, 60-80g of bromine is added dropwise.[6]

-

50g of the 1-Boc-4-piperidyl urea from the previous step is added, and the mixture is refluxed for 3-5 hours.[6]

-

After cooling to room temperature, the pH is slowly adjusted to 5-6 with 10-15% dilute hydrochloric acid at 0-5°C.[6]

-

The product is extracted with chloroform, and the organic phase is dried and concentrated.[6]

-

Petroleum ether (50-100ml) is added, and the mixture is crystallized at -2°C to yield white crystals of 1-Boc-4-aminopiperidine, which are collected by filtration.[6]

Formation of the Hydrochloride Salt

To obtain the hydrochloride salt, the synthesized free base can be dissolved in a suitable solvent like diethyl ether or isopropanol, followed by the addition of a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The resulting precipitate of this compound is then collected by filtration and dried.

Molecular Structure and Workflow Diagrams

While a definitive crystal structure is unavailable, the molecular structure and a typical synthesis workflow can be visualized.

Caption: Molecular structure of this compound.

References

- 1. tert-butyl 3-aMino-4-fluoropiperidine-1-carboxylate(1334414-00-4) 1H NMR spectrum [chemicalbook.com]

- 2. tert-butyl 4-amidinopiperidine-1-carboxylate(885270-23-5) 1H NMR [m.chemicalbook.com]

- 3. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | C10H21ClN2O2 | CID 2756033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-1-Boc-piperidine | 87120-72-7 [chemicalbook.com]

- 5. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

A Technical Guide to the Chemical Stability and Storage of 1-Boc-4-aminopiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and handling procedures for 1-Boc-4-aminopiperidine hydrochloride (CAS Number: 189819-75-8). Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and prolonging its shelf life in a research and development setting.

Introduction to Chemical Properties

1-Boc-4-aminopiperidine hydrochloride is a key building block in medicinal chemistry and organic synthesis, frequently used in the development of novel therapeutic agents.[1][2] Its structure incorporates a piperidine ring functionalized with a primary amine, which is protonated as a hydrochloride salt, and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. The stability of this molecule is largely dictated by the lability of this Boc protecting group.

Chemical Stability and Degradation Pathways

The primary stability concern for 1-Boc-4-aminopiperidine hydrochloride is the acid-lability of the Boc protecting group. While the hydrochloride salt form enhances solubility and stability compared to the free base, exposure to certain conditions can lead to degradation.

-

Acidic Conditions : The Boc group is readily cleaved under acidic conditions.[3][4][5] In the presence of strong acids, the carbamate can be hydrolyzed, leading to the loss of the protecting group and the formation of 4-aminopiperidine as a dihydrochloride salt, along with byproducts like carbon dioxide and tert-butanol. This is the most common degradation pathway.

-

Strong Oxidizing Agents : The compound should be stored away from strong oxidizing agents, which can potentially react with the amine functionalities.[6][7][8]

-

Thermal Stress : While generally stable at recommended storage temperatures, prolonged exposure to high heat can promote degradation.[3] Thermal decomposition may release irritating gases and vapors, such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][7]

-

Photolytic Stress : As with many complex organic molecules, extended exposure to UV light may induce degradation. Photostability studies are recommended if the compound will be handled outside of light-protective containers for extended periods.[3]

The primary degradation pathway via acid-catalyzed deprotection is visualized below.

Recommended Handling and Storage Conditions

Proper handling and storage are essential to prevent degradation and ensure safety. The compound is classified as a skin and eye irritant and may be harmful if swallowed or inhaled.[8][9] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[7][10] Handling should occur in a well-ventilated area or under a chemical fume hood.[7][10][11]

The following table summarizes the recommended storage conditions based on supplier safety data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at 0-8°C.[1][2][12] Some sources may recommend colder temperatures, such as -15°C.[13] | Minimizes thermal degradation and maintains long-term stability. |

| Atmosphere | Keep container tightly closed in a dry, well-ventilated place.[6][7][10][11] | The compound is hygroscopic; moisture can promote hydrolysis. A tight seal prevents exposure to air and humidity. |

| Container | Store in the original, tightly sealed container. | Prevents contamination and exposure to incompatible materials. |

| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][8] | Avoids chemical reactions that lead to degradation of the compound. |

The relationship between proper storage and compound integrity is illustrated in the diagram below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. peptide.com [peptide.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. echemi.com [echemi.com]

Reactivity profile of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

An In-depth Technical Guide to the Reactivity Profile of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal bifunctional building block in modern medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive primary amine at the 4-position and a tert-butyloxycarbonyl (Boc)-protected secondary amine within the piperidine ring, offers a versatile platform for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its reactivity, stability, and applications, supplemented with detailed experimental protocols and quantitative data to support synthetic planning and execution.

Introduction

This compound (CAS: 189819-75-8) is a piperidine derivative widely employed as an intermediate in the synthesis of a diverse range of therapeutic agents.[1] The molecule's utility stems from the orthogonal reactivity of its two nitrogen atoms. The primary amino group serves as a nucleophilic handle for various functionalization reactions, while the Boc protecting group on the ring nitrogen allows for controlled, stepwise synthesis. This compound is particularly valuable in the construction of complex molecules, including potent enzyme inhibitors and Proteolysis Targeting Chimeras (PROTACs).[2] The hydrochloride salt form enhances stability and simplifies handling, requiring a neutralization step prior to most reactions involving the primary amine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 189819-75-8[3] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂[4] |

| Molecular Weight | 236.74 g/mol [4] |

| IUPAC Name | tert-butyl 4-aminopiperidine-1-carboxylate;hydrochloride[4] |

| Synonyms | 4-Amino-1-Boc-piperidine hydrochloride, 1-Boc-4-aminopiperidine HCl[4] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO |

Core Reactivity Profile

The reactivity of this compound is dominated by two key features: the nucleophilic primary amine at the C4 position and the acid-labile Boc protecting group at the N1 position. As a hydrochloride salt, the primary amine is protonated, rendering it non-nucleophilic. Therefore, a neutralization step is typically the prerequisite for most functionalization reactions.

Reactions of the 4-Amino Group

The free primary amine readily undergoes acylation with various acylating agents to form stable amide bonds. This is one of the most common transformations for this building block.

-

Reagents: Acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents (e.g., EDC·HCl, HATU).

-

Conditions: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) in the presence of a non-nucleophilic base to scavenge the generated acid.

Reductive amination provides a robust method for N-alkylation by reacting the primary amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

-

Reagents: An aldehyde or ketone, and a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5]

-

Conditions: The reaction is often carried out in solvents like dichloroethane (DCE), THF, or methanol. The use of NaBH(OAc)₃ is advantageous as it is mild and does not reduce the carbonyl starting material.

Direct N-alkylation with alkyl halides is also possible but can be prone to over-alkylation. More controlled methods, such as Buchwald-Hartwig amination, can be employed to form C-N bonds with aryl or heteroaryl halides, significantly expanding the synthetic utility of this intermediate.

Reactions of the 1-Boc Group: Deprotection

The Boc group is a crucial feature, rendering the piperidine nitrogen unreactive during the functionalization of the 4-amino group. It is readily removed under acidic conditions to liberate the secondary amine, which can then be used in subsequent synthetic steps.

-

Reagents: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a solution of an organic solvent like dioxane, methanol, or DCM.[6][7]

-

Conditions: The deprotection is typically rapid and clean, often proceeding at room temperature within a few hours.[6] The product is isolated as the corresponding ammonium salt.

Experimental Protocols & Data

The following sections provide generalized protocols and representative data for the key reactions. Yields are indicative and highly dependent on the specific substrate and reaction scale.

General Procedure for N-Acylation

-

Dissolve this compound (1.0 eq) in DCM.

-

Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) and stir for 15 minutes at room temperature.

-

Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench with water and separate the organic layer.

-

Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

| Electrophile | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |

| Benzoyl chloride | Et₃N | DCM | 4 | 0 to RT | >90 |

| Acetyl chloride | DIPEA | THF | 2 | 0 to RT | >95 |

| Carboxylic Acid + EDC | DIPEA | DMF | 12 | RT | 75-90 |

General Procedure for Reductive Amination

-

To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a base (e.g., Et₃N, 1.1 eq).

-

Stir the mixture for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 6-24 hours until completion is confirmed by LC-MS.[6]

-

Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography.

| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | RT | 85-95 |

| Cyclohexanone | NaBH(OAc)₃ | THF | 16 | RT | 80-90 |

| 4-Pyridinecarboxaldehyde | NaBH₃CN | MeOH | 12 | RT | 70-85 |

General Procedure for Boc Deprotection

-

Dissolve the N-Boc protected piperidine derivative (1.0 eq) in an appropriate solvent (e.g., DCM, methanol, or ethyl acetate).

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) or an equivalent amount of TFA (e.g., 20-50% in DCM).[7]

-

Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the solvent under reduced pressure.

-

The resulting hydrochloride or trifluoroacetate salt is often used directly or can be triturated with a solvent like diethyl ether to induce precipitation, followed by filtration to yield a solid product.[7]

| Acid Reagent | Solvent | Time (h) | Temp (°C) | Product Form |

| 4M HCl in Dioxane | Dioxane/MeOH | 1-2 | RT | Hydrochloride Salt |

| Trifluoroacetic Acid (TFA) | DCM | 1-2 | RT | Trifluoroacetate Salt |

| Conc. HCl (aq) | Water/Toluene | 2 | RT | Hydrochloride Salt[6] |

Stability and Storage

This compound is a stable crystalline solid under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents. The compound is sensitive to strong acidic conditions, which will cleave the Boc protecting group.

Conclusion

This compound is a fundamentally important and highly versatile building block for synthetic and medicinal chemists. Its well-defined and predictable reactivity, centered on the selective functionalization of its primary amine followed by the optional deprotection of the Boc-protected secondary amine, allows for the efficient and controlled synthesis of complex nitrogen-containing heterocycles. This guide provides the core technical information required by researchers to effectively utilize this reagent in the pursuit of novel chemical entities for drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tert-butyl 4-aminopiperidine-1-carboxylate,hydrochloride | CAS 189819-75-8 | Sun-shinechem [sun-shinechem.com]

- 4. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | C10H21ClN2O2 | CID 2756033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. reddit.com [reddit.com]

Acidity and Basicity of the Amino Group in 1-Boc-4-aminopiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and basicity of the 4-amino group in 1-Boc-4-aminopiperidine, a critical building block in modern medicinal chemistry. Understanding the pKa of this primary amine is paramount for reaction optimization, salt form selection, and predicting the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. This document outlines the theoretical basis for its basicity, presents relevant pKa data, and provides a detailed experimental protocol for its determination.

Introduction: The Significance of pKa in Drug Discovery

The ionization state of a molecule, dictated by its pKa value(s) and the physiological pH, profoundly influences its solubility, permeability, target binding, and metabolic stability. For a versatile intermediate like 1-Boc-4-aminopiperidine, the basicity of the exocyclic primary amine is a key parameter. This functional group is frequently utilized for amide bond formation, reductive amination, and other nucleophilic additions to construct complex molecular architectures. An accurate understanding of its pKa is therefore not merely academic but a crucial aspect of rational drug design and process development.

The Acid-Base Equilibrium of 1-Boc-4-aminopiperidine

The basicity of the 4-amino group in 1-Boc-4-aminopiperidine is characterized by the equilibrium between the free base and its conjugate acid, the 4-ammoniopiperidinium ion. The pKa value is the pH at which the concentrations of the protonated and unprotonated forms are equal.

Caption: Acid-base equilibrium of the 4-amino group.

Quantitative Data on Basicity

The basicity of the 4-amino group in 1-Boc-4-aminopiperidine is influenced by the electronic properties of the N-Boc protecting group. A comparison with related piperidine derivatives provides valuable context.

| Compound | Functional Group | pKa (Conjugate Acid) | Reference |

| Piperidine | Secondary Amine | ~11.12 - 11.2 | [1][2] |

| 4-Aminopiperidine | Primary Amine | ~10.37 (Predicted) | [3][4] |

| 1-Boc-4-aminopiperidine | Primary Amine | ~10.10 (Predicted) | N/A |

Note: The pKa values for 4-aminopiperidine and 1-Boc-4-aminopiperidine are predicted values and should be confirmed experimentally for critical applications.

In-depth Discussion: The Influence of the N-Boc Group

The tert-butoxycarbonyl (Boc) group at the 1-position of the piperidine ring significantly impacts the basicity of the 4-amino group. The Boc group is generally considered to be electron-withdrawing, which reduces the electron density on the exocyclic nitrogen, thereby decreasing its basicity.

This electron-withdrawing effect can be attributed to two main factors:

-

Inductive Effect: The electronegative oxygen atoms of the carbamate functionality pull electron density away from the piperidine ring nitrogen through the sigma bonds. This inductive effect is transmitted through the carbon framework of the ring to the 4-amino group, reducing its ability to donate its lone pair of electrons to a proton.

-

Resonance Effect: The lone pair of electrons on the piperidine nitrogen can be delocalized into the carbonyl group of the Boc moiety. This resonance delocalization further decreases the electron density on the ring nitrogen, which in turn influences the electronic environment of the 4-amino group.

As illustrated in the data table, the predicted pKa of 1-Boc-4-aminopiperidine (~10.10) is lower than that of both piperidine (~11.12) and the parent 4-aminopiperidine (~10.37). This trend is consistent with the electron-withdrawing nature of the N-Boc group, which renders the 4-amino group less basic.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely adopted method for the determination of pKa values.[5][6] The following protocol provides a detailed methodology for determining the pKa of the 4-amino group in 1-Boc-4-aminopiperidine.

Materials and Equipment

-

1-Boc-4-aminopiperidine (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl)

-

Deionized water (18.2 MΩ·cm)

-

pH meter with a combination glass electrode (calibrated)

-

Automatic titrator or a precision burette

-

Magnetic stirrer and stir bar

-

Temperature probe

-

Inert gas (Nitrogen or Argon)

Experimental Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Methodology

-

pH Meter Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment.

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of 1-Boc-4-aminopiperidine and dissolve it in approximately 100 mL of deionized water to prepare a solution of roughly 1 mM.

-

Add a sufficient amount of KCl to the solution to achieve a constant ionic strength, typically around 0.15 M.

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Begin stirring the solution gently with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Acidify the solution to an initial pH of approximately 2.0 by adding small aliquots of standardized 0.1 M HCl. This ensures that the amino group is fully protonated at the start of the titration.

-

-

Titration Procedure:

-

Purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes before and during the titration to remove dissolved carbon dioxide.

-

Begin the titration by adding standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using an automatic titrator or a precision burette.

-

After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the average volume of NaOH added. The peak of this derivative curve corresponds to the equivalence point.

-

The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

For improved accuracy, perform the titration in triplicate and report the average pKa value with the standard deviation.

-

Conclusion

The basicity of the 4-amino group in 1-Boc-4-aminopiperidine is a critical parameter for its effective utilization in drug discovery and development. With a predicted pKa of approximately 10.10, it is a moderately strong base, though its basicity is attenuated by the electron-withdrawing N-Boc group when compared to unsubstituted piperidine and 4-aminopiperidine. For applications where the precise ionization state is critical, the experimental determination of the pKa via potentiometric titration, as detailed in this guide, is strongly recommended. This will ensure accurate and reproducible results in synthetic transformations and provide a solid foundation for the development of novel therapeutics.

References

- 1. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Cas 13035-19-3,4-Aminopiperidine | lookchem [lookchem.com]

- 4. 4-Aminopiperidine | 13035-19-3 [chemicalbook.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

Navigating the Nuances of Moisture: A Technical Guide to the Hygroscopicity of tert-Butyl 4-aminopiperidine-1-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Hygroscopicity in Drug Development

Hygroscopicity, the propensity of a substance to absorb moisture from the surrounding environment, is a crucial physicochemical property of pharmaceutical materials.[1][2][3] For amine hydrochloride salts like tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride, absorbed moisture can lead to a cascade of undesirable effects, including:

-

Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, compromising the purity and potency of the compound.[1][3]

-

Physical Instability: Moisture uptake can induce changes in crystal structure, leading to polymorphism or the formation of hydrates.[4] This can impact critical properties such as solubility, dissolution rate, and bioavailability.

-

Manufacturing and Formulation Challenges: The flowability, compressibility, and overall handling of a powder can be significantly affected by its moisture content, posing challenges during manufacturing and formulation.[1]

-

Compromised Shelf-Life: Uncontrolled moisture absorption can lead to a shortened product shelf-life and potential batch-to-batch variability.[5]

Given these potential issues, a thorough understanding and characterization of the hygroscopic nature of this compound is a fundamental aspect of its development as a pharmaceutical intermediate.

Experimental Protocols for Hygroscopicity Assessment

Two primary analytical techniques are widely employed in the pharmaceutical industry to quantitatively assess the hygroscopicity of a substance: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[6] This method provides a detailed moisture sorption-desorption isotherm, which is crucial for understanding the interaction of the material with water vapor.[4][7]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of this compound is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C or 40°C) until a stable weight is achieved. This initial weight is considered the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample weight equilibrates (i.e., the rate of weight change, dm/dt , is below a set threshold).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to generate the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. The resulting plot of % weight change versus % RH constitutes the moisture sorption-desorption isotherm.